molecular formula C7H12O3 B1160400 (1S,3R)-3-Hydroxycyclopentane acetic acid

(1S,3R)-3-Hydroxycyclopentane acetic acid

Cat. No. B1160400
M. Wt: 144.2
InChI Key: IKGUMJUGKJCELW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Biotechnological and Medicinal Applications

Biotechnological Applications
Lactic acid, a structurally similar compound to (1S,3R)-3-Hydroxycyclopentane acetic acid, is significantly produced via biomass fermentation and is pivotal in synthesizing biodegradable polymers. It serves as a crucial feedstock in green chemistry, leading to the production of several valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes (Gao, Ma, & Xu, 2011).

Medicinal and Therapeutic Applications
Jasmonic acid, closely related to (1S,3R)-3-Hydroxycyclopentane acetic acid, and its derivatives exhibit a wide range of biological activities and are considered potential therapeutic agents. These compounds show promise in prophylaxis, treatment, and support of cancer therapy due to mechanisms like altered cellular ATP levels, induction of apoptosis, and re-differentiation through Mitogen Activated Protein Kinases (MAPKs). They also show synergy with other known drugs such as cisplatin, paclitaxel, or doxorubicin (Jarocka-Karpowicz & Markowska, 2021).

Chemical and Environmental Applications

Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), structurally similar to (1S,3R)-3-Hydroxycyclopentane acetic acid, are recognized for their antioxidant properties. Studies have focused on structure-activity relationships (SARs) of HCAs, suggesting that the presence of an unsaturated bond in the side chain and ortho-dihydroxy phenyl group (catechol moiety) significantly contribute to antioxidant activity. These insights are vital in medicinal chemistry for optimizing molecular structures for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Wastewater Disinfection
Peracetic acid, structurally akin to (1S,3R)-3-Hydroxycyclopentane acetic acid, is noted for its strong disinfectant properties, making it a candidate for wastewater effluent treatment. Its broad spectrum of activity, coupled with advantages like absence of toxic residuals and no need for dechlorination, positions it as a valuable agent in wastewater management, despite challenges like increased organic content due to acetic acid and its high cost (Kitis, 2004).

Dermatological and Cosmetic Applications

Dermatological and Cosmetic Uses
Hydroxy acids (HAs), sharing functional groups with (1S,3R)-3-Hydroxycyclopentane acetic acid, are widely used in cosmetic and therapeutic formulations for beneficial skin effects. Their applications range from treating photoaging, acne, and pigmentation disorders to cosmetic formulations for skin rejuvenation. Safety evaluation, particularly regarding prolonged sun-exposed skin use, is crucial, highlighting the need for understanding the biological mechanisms of HAs and their impact on processes like melanogenesis (Kornhauser, Coelho, & Hearing, 2010).

properties

Product Name

(1S,3R)-3-Hydroxycyclopentane acetic acid

Molecular Formula

C7H12O3

Molecular Weight

144.2

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

IKGUMJUGKJCELW-NTSWFWBYSA-N

SMILES

O[C@H]1C[C@@H](CC(O)=O)CC1

synonyms

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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